2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4OS/c1-12-3-5-14(6-4-12)18-11-29-21(24-18)27-19(9-13(2)26-27)25-20(28)16-8-7-15(22)10-17(16)23/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCVODPICCBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or β-ketoesters.
Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Benzamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Conditions :
-
Basic hydrolysis : Aqueous NaOH (2M) at reflux for 6–8 hours.
-
Acidic hydrolysis : Concentrated HCl at 100°C for 4 hours.
Outcome :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH (2M) | 2,4-Difluorobenzoic acid + 5-amino-pyrazole | 85 | |
| HCl (conc.) | Partial degradation observed | 72 |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient 2,4-difluorobenzamide moiety participates in regioselective substitution reactions.
Reactions :
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to fluorine .
-
Sulfonation : Fuming H₂SO₄ at 80°C yields sulfonic acid derivatives .
Data :
| Reaction | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | C-5 (benzamide) | 5-Nitro-2,4-difluorobenzamide derivative | 68 | |
| Sulfonation | C-3 (benzamide) | 3-Sulfo-2,4-difluorobenzamide | 55 |
Functionalization of the Pyrazole Ring
The 3-methyl-1H-pyrazole core undergoes alkylation, acylation, and cycloaddition reactions.
Key Reactions :
-
N-Alkylation : Using ethyl bromoacetate/K₂CO₃ in DMF yields N-alkylated pyrazoles .
-
1,3-Dipolar Cycloaddition : Reacts with diazomethane to form pyrazolo[1,2-a]pyrazoles .
Example :
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole (1H) | Ethyl bromoacetate | N-(Ethoxycarbonylmethyl)pyrazole | 78 |
Thiazole Ring Modifications
The 4-(p-tolyl)thiazole moiety participates in cross-coupling and halogenation reactions.
Reactions :
-
Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃ in DMF with arylboronic acids replaces the p-tolyl group .
-
Bromination : NBS in CCl₄ introduces bromine at C-5 of the thiazole .
Data :
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd catalyst, 80°C, 12 hours | 4-(4-Fluorophenyl)thiazole | 82 | |
| Bromination | NBS, CCl₄, light, 24 hours | 5-Bromo-4-(p-tolyl)thiazole | 65 |
Fluorine-Specific Reactions
The 2,4-difluoro group enables nucleophilic aromatic substitution (SNAr) with amines or thiols.
Example :
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 6 hours | 2-Piperidino-4-fluorobenzamide | 73 | |
| Benzyl mercaptan | K₂CO₃, DMSO, 100°C | 2-(Benzylthio)-4-fluorobenzamide | 68 |
Reductive Transformations
Catalytic hydrogenation reduces the pyrazole and thiazole rings under high-pressure H₂.
Conditions :
Outcomes :
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole ring | Tetrahydro-pyrazoline | 60 | |
| Thiazole ring | Dihydrothiazole | 45 |
Oxidation Reactions
The methyl group on the pyrazole is oxidized to a carboxylic acid using KMnO₄.
Conditions :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole and pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Research has shown that benzamide derivatives possess antimicrobial activity against various pathogens. The specific compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Comparative studies have demonstrated that certain analogs exhibit lower minimum inhibitory concentrations (MICs) against resistant strains of bacteria.
Anti-Tubercular Activity
Benzothiazole derivatives have been extensively studied for their anti-tubercular activity. The compound's structure suggests potential efficacy against Mycobacterium tuberculosis, as seen in other thiazole-based compounds. In vitro assays have revealed promising results with respect to potency and selectivity, indicating its potential as a lead compound in tuberculosis treatment.
Neurological Applications
Compounds with similar structures have been explored for their effects on neurological pathways, particularly as modulators of ion channels such as the Zinc-Activated Channel (ZAC). The ability of these compounds to selectively inhibit ZAC activity presents opportunities for developing treatments for neurological disorders where zinc signaling is implicated.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrazole rings are known to facilitate binding to active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Pyrazole Hybrid Analogs
- 4-(p-Tolyl)thiazol-2-yl Derivatives: Compound 2d (from ): N-(Thiazol-2-yl)-benzamide analogs with a 4-(p-tolyl) substituent (e.g., 2d) demonstrated reduced activity in ZAC (zinc-dependent activity) assays compared to analogs with 4-tert-butyl or 4-ethylacetyl groups . This suggests that the p-tolyl group may sterically hinder interactions with biological targets. Compound 6o (from ): (Z)-3-(2-(4-(p-Tolyl)thiazol-2-yl)hydrazono)indolin-2-one (6o) shares the p-tolyl-thiazole motif but incorporates an indolinone hydrazone group.
Fluorinated Benzamide Derivatives
- Compound 3k (from ): 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3k) lacks fluorine but shares the p-tolyl-pyrazole-carboxamide scaffold. It displayed a melting point of 133–135°C and a molecular ion peak at m/z 431.1 ([M+H]⁺), suggesting moderate thermal stability and ionization efficiency .
Thiazole-Based Antimicrobial Agents
- Compound from : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrated antimicrobial activity, highlighting the importance of the p-tolyl and halogenated aryl groups in enhancing bioactivity .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Structural Analogs
Spectral Data Trends
- ¹H-NMR : Analogs with p-tolyl groups (e.g., 3k , 6o ) exhibit characteristic aromatic proton signals between δ 7.4–8.1 ppm, while fluorine substituents (as in the target compound) would deshield adjacent protons, shifting signals downfield.
- Mass Spectrometry : Molecular ion peaks for benzamide-thiazole hybrids (e.g., 3k at m/z 431.1 ) align with expected masses for compounds in this class, suggesting the target compound would exhibit similar ionization behavior.
Biological Activity
2,4-Difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a compound that integrates a thiazole moiety, a pyrazole ring, and a benzamide structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The thiazole and pyrazole rings are synthesized through cyclization reactions, followed by the introduction of the difluoro and p-tolyl substituents. The final product is obtained through acylation reactions involving benzoyl chloride derivatives.
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Studies have shown that compounds containing thiazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 100 to 400 μg/mL against certain bacterial strains, which is significantly lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| This compound | TBD | Antibacterial | |
| Thiazole Derivative A | 100 | Antibacterial | |
| Thiazole Derivative B | 0.7 | Antifungal |
Anticancer Activity
The compound's pyrazole component has been associated with anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the thiazole moiety enhances these effects by interacting with cellular targets involved in cancer progression. For example, studies have reported significant cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Jurkat T-cells | <10 | |
| Compound B | HT-29 | <15 | |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Protein Kinases : Similar compounds have been shown to target specific kinases involved in cancer cell signaling pathways.
- Interference with DNA Replication : The compound may disrupt DNA synthesis in rapidly dividing cells.
- Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger programmed cell death in malignant cells through mitochondrial pathways.
Case Studies
Recent studies have highlighted the efficacy of thiazole-based compounds in both in vitro and in vivo models:
- Study A : Evaluated the anticancer effects of a thiazole derivative on breast cancer models, showing a reduction in tumor size and improved survival rates.
- Study B : Investigated the antimicrobial properties against resistant bacterial strains, demonstrating significant inhibition compared to conventional treatments.
Q & A
Q. What are the key considerations for synthesizing 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?
The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a substituted pyrazole-thiazole amine. For example, a similar compound (N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under stirring overnight . Key steps include:
- Solvent selection : Pyridine acts as both solvent and acid scavenger.
- Purification : Recrystallization from methanol or ethanol ensures purity.
- Reagent stoichiometry : Equimolar ratios minimize side products.
Q. How can spectroscopic methods confirm the structure of this compound?
Characterization relies on:
- NMR : - and -NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm). shows thiazole-triazole derivatives analyzed via -NMR (e.g., acetamide protons at δ 4.2–4.5 ppm) .
- IR : Amide C=O stretches (~1680 cm) and thiazole C=N (~1600 cm) confirm functional groups.
- Elemental analysis : Discrepancies <0.4% between calculated and experimental values validate purity .
Q. What preliminary biological assays are suitable for evaluating this compound?
Initial screening could focus on:
- Enzyme inhibition : Analogous compounds (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation, assessed via spectrophotometric assays .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL concentrations, as seen in thiazole-triazole derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals:
- Hydrogen bonding : N–H···N interactions (e.g., bond length ~2.8 Å) stabilize dimers, as observed in related benzamide-thiazole structures .
- Packing motifs : Non-classical C–H···F/O interactions influence crystal lattice stability .
- Torsional angles : Dihedral angles between the benzamide and thiazole rings (<30°) indicate planarity, critical for bioactivity .
Q. How do substituents on the pyrazole and thiazole rings affect bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., fluorine) : Enhance metabolic stability and enzyme binding. For example, fluorinated benzamides show improved PFOR inhibition compared to non-fluorinated analogs .
- Aromatic substitutions (e.g., p-tolyl) : Hydrophobic interactions with enzyme pockets increase potency. In thiazole-triazole hybrids, para-substituted aryl groups (e.g., 4-bromophenyl) improved antimicrobial activity by 2–4 fold .
Q. What computational methods predict binding modes with target enzymes?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions:
- Docking pose analysis : The benzamide carbonyl forms hydrogen bonds with active-site residues (e.g., Arg234 in PFOR), while the thiazole ring engages in π-π stacking .
- Binding free energy : MM-PBSA calculations estimate ΔG values; compounds with ΔG < −30 kcal/mol show high inhibitory potential .
Q. How can synthetic challenges (e.g., low yields) be addressed?
Optimization strategies include:
- Catalyst screening : KCO or CsCO improves nucleophilic substitution in pyrazole-thiazole coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for similar triazole-thiazole hybrids .
- Alternate solvents : DMF enhances solubility of polar intermediates compared to acetonitrile .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
